molecular formula C15H16N2O4 B2503072 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-55-9

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2503072
CAS No.: 1396854-55-9
M. Wt: 288.303
InChI Key: AQSNGAQYTGHJNE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core linked to a pyrrole moiety via a hydroxyethyl chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available benzo[d][1,3]dioxole and 1-methyl-1H-pyrrole.

    Step 1 - Formation of Hydroxyethyl Intermediate: The hydroxyethyl group is introduced to the pyrrole ring through a reaction with ethylene oxide under basic conditions.

    Step 2 - Coupling Reaction: The hydroxyethyl-pyrrole intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Step 3 - Purification: The final product is purified using column chromatography to obtain N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the benzo[d][1,3]dioxole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a plant growth regulator or pesticide.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the pyrrole moiety, which may reduce its biological activity.

    N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but without the methyl group on the pyrrole ring, potentially affecting its interaction with biological targets.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of both the benzo[d][1,3]dioxole and pyrrole moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N3O4C_{16}H_{17}N_{3}O_{4}, with a molecular weight of 315.329 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrole Derivative : Using N-methyl-2-pyrrolecarboxaldehyde as a starting material.
  • Coupling Reaction : The hydroxylated pyrrole is coupled with benzo[d][1,3]dioxole derivatives under acidic or basic conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity . For instance, studies have shown that similar compounds can selectively inhibit tumor cell proliferation while sparing normal cells. The mechanism often involves interference with cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its potential antimicrobial properties . Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities .

Inflammatory Response Modulation

Preliminary studies suggest that the compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity could have implications for treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity

A study evaluated the effects of a related compound on human breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity against these cells with an IC50 value in the low micromolar range, attributed to apoptosis induction .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that the compound could reduce tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells ,
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces cytokine levels

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNGAQYTGHJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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